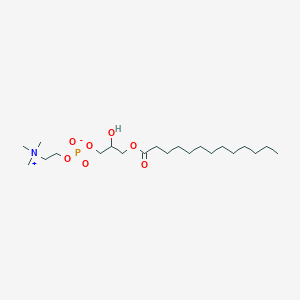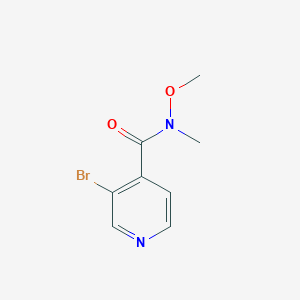
(2-Hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a biochemical assay reagent known for its role in various scientific research applications. It is a type of lysophosphatidylcholine (LysoPC), which is a class of phospholipids that play significant roles in cell membrane structure and function . The compound has the molecular formula C21H44NO7P and a molecular weight of 453.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with tridecanoic acid. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized lysophosphatidylcholine derivatives, while substitution reactions can produce a variety of functionalized phospholipids .
Scientific Research Applications
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a standard in lipidomics studies to quantify lysophosphatidylcholine levels in various samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential role in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves its interaction with cell membranes and specific receptors. It can modulate membrane fluidity and participate in signaling pathways by binding to receptors such as the platelet-activating factor receptor . This interaction can influence various cellular processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a similar structure but a shorter acyl chain.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a longer acyl chain and exhibits different biophysical properties.
Uniqueness
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its interaction with cell membranes and receptors. This specificity makes it a valuable tool in lipidomics and biochemical research .
Properties
IUPAC Name |
(2-hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCJJWBAXNAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)



![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)
![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)
![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)


